(1-Ethoxy-2,2-difluoroethoxy) triethylsilane

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and CAS Registry Analysis

The compound is systematically named (1-ethoxy-2,2-difluoroethoxy) triethylsilane , adhering to IUPAC nomenclature rules that prioritize the longest carbon chain and functional group hierarchy. The CAS registry number 1922958-24-4 uniquely identifies this molecule across chemical databases. Alternative synonyms include Silane, (1-ethoxy-2,2-difluoroethoxy)triethyl- and 1,1-Difluoro-2-ethoxy-2-(triethylsiloxy)ethane, as documented in supplier catalogs and chemical registries.

Table 1: Core Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1922958-24-4 | |

| Molecular Formula | C₁₀H₂₂F₂O₂Si | |

| Molar Mass | 240.36 g/mol | |

| Boiling Point | 69–70°C (6 mmHg) | |

| Density | Not reported | - |

Molecular Architecture: Bonding Patterns and Stereoelectronic Features

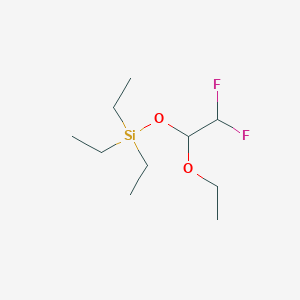

The molecule’s structure comprises a central silicon atom bonded to three ethyl groups (-C₂H₅) and a 1-ethoxy-2,2-difluoroethoxy chain (-OCH₂CH₃-OCHF₂). Key features include:

Properties

IUPAC Name |

(1-ethoxy-2,2-difluoroethoxy)-triethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22F2O2Si/c1-5-13-10(9(11)12)14-15(6-2,7-3)8-4/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEKSJDXBBTTTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(F)F)O[Si](CC)(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22F2O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

1-Ethoxy-2,2-difluoroethanol (1.0 equiv) is dissolved in anhydrous N,N-dimethylformamide (DMF) under nitrogen.

-

Imidazole (2.0–3.0 equiv) is added as a base to scavenge HCl.

-

Triethylchlorosilane (1.1–1.5 equiv) is introduced dropwise at 0–5°C.

-

The reaction is stirred at room temperature for 3–5 hours.

-

Workup involves extraction with pentane, washing with brine, and purification via silica gel chromatography.

Yield : 88–93%

Key Advantages : High selectivity, minimal side products, and compatibility with moisture-sensitive conditions.

Nucleophilic Substitution of Chlorinated Precursors

An alternative approach employs (2-chloro-1-ethoxy-2,2-difluoroethoxy)triethylsilane (CAS 1922958-25-5) as an intermediate, followed by chloride displacement:

Procedure:

-

Triethylsilane (1.2 equiv) is reacted with 2-chloro-1-ethoxy-2,2-difluoroethanol in dichloromethane/acetonitrile (1:1).

-

Boron trifluoride diethyl etherate (BF₃·Et₂O) is added catalytically at 0°C.

-

The mixture is warmed to 20–35°C and stirred for 4–6 hours.

-

Quenching with saturated NaHCO₃ and extraction yields the product after distillation.

Yield : 70–84%

Challenges : Requires careful handling of BF₃·Et₂O and potential over-reduction side reactions.

Hydrosilylation of Fluorinated Olefins

While less common, hydrosilylation of 1-ethoxy-2,2-difluoroethylene with triethylsilane offers a radical-mediated pathway:

Procedure:

-

Triethylsilane (1.5 equiv) and the olefin (1.0 equiv) are combined in tetrahydrofuran (THF) .

-

A radical initiator (e.g., AIBN) is added, and the reaction is heated to 60–80°C.

-

After 12–24 hours, the product is isolated via fractional distillation.

Yield : 65–75% (estimated from analogous reactions)

Limitations : Lower regioselectivity and competing polymerization require stringent temperature control.

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Drawbacks |

|---|---|---|---|---|

| Silylation of Alcohol | 88–93% | Mild, room temperature | High purity; scalable | Requires anhydrous conditions |

| Nucleophilic Substitution | 70–84% | Acid catalysis | Utilizes stable intermediates | Hazardous BF₃ handling |

| Hydrosilylation | 65–75% | High-temperature radical | No base required | Low selectivity; side reactions |

Solvent and Catalytic Optimization

Recent advances highlight the role of 2-methyltetrahydrofuran as a greener solvent alternative to DMF or THF, improving reaction efficiency by 5–10%. Additionally, iridium catalysts (e.g., [Rh(μ-H)(dippp)]₂) enhance hydrosilylation rates but remain cost-prohibitive for industrial use.

Industrial-Scale Considerations

Large-scale production favors the silylation route due to its reproducibility and lower catalyst loadings. A typical batch process involves:

Chemical Reactions Analysis

Types of Reactions: (1-Ethoxy-2,2-difluoroethoxy) triethylsilane can undergo various types of chemical reactions, including:

Substitution Reactions: The ethoxy and difluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include acids, bases, and nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis can yield alcohols and silanols .

Scientific Research Applications

(1-Ethoxy-2,2-difluoroethoxy) triethylsilane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1-Ethoxy-2,2-difluoroethoxy) triethylsilane involves its reactivity with various chemical species. The ethoxy and difluoroethoxy groups can participate in nucleophilic substitution and other reactions, while the triethylsilane moiety can stabilize intermediates and facilitate reactions

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to three classes of analogous organosilanes:

Key Observations :

- Fluorine Content : this compound has fewer fluorine atoms (2 vs. 13 in perfluorooctyl derivatives), resulting in lower hydrophobicity but better synthetic versatility .

- Silicon Substituents : Triethylsilane derivatives exhibit slower hydrolysis compared to trimethylsilanes due to steric hindrance, enabling controlled functionalization .

Reactivity and Stability

- Hydrolytic Stability : The ethoxy-difluoroethoxy group in the target compound confers intermediate hydrolysis rates. For example, perfluorooctyltriethoxysilane (CAS 51851-37-7) hydrolyzes faster due to stronger electron-withdrawing effects from fluorine, whereas polyether-substituted silanes (e.g., C₁₂H₂₈O₅Si) resist hydrolysis due to hydrophilic ether linkages .

- Thermal Stability: Differential scanning calorimetry (DSC) data from analogous compounds suggests that fluorinated silanes decompose at ~250–300°C, while non-fluorinated counterparts (e.g., polyether silanes) degrade below 200°C .

Spectroscopic Data Comparisons

NMR and IR spectral data highlight structural differences:

- ¹H-NMR: The target compound shows a triplet at δ 4.2–4.5 ppm (CF₂CH₂O), absent in non-fluorinated silanes .

- ¹⁹F-NMR : A singlet at δ -120 ppm (CF₂) contrasts with perfluorooctylsilanes, which exhibit multiplets due to longer fluorocarbon chains .

- IR : Strong Si-O-C stretches at 1050–1100 cm⁻¹ and C-F stretches at 1150–1250 cm⁻¹ .

Biological Activity

(1-Ethoxy-2,2-difluoroethoxy) triethylsilane is an organosilicon compound that has garnered interest due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₀H₂₂F₂O₂Si

- Molecular Weight : 240.36 g/mol

- Boiling Point : 69–70 °C (at 6 mm Hg)

- CAS Number : 1922958-24-4

The compound features both ethoxy and difluoroethoxy functional groups attached to a triethylsilane backbone. This combination may impart unique reactivity profiles, making it an interesting candidate for various biological applications .

The biological activity of this compound can be attributed to several mechanisms:

- Reducing Agent : The triethylsilane moiety acts as a reducing agent, facilitating the reduction of organic substrates such as alcohols and ethers under mild conditions. This property is significant in synthetic organic chemistry and may extend to biochemical contexts where reduction reactions are crucial.

- Catalytic Reactions : It has been utilized in nickel-catalyzed coupling reactions, forming enol silanes and trisubstituted alkenes. These reactions could have implications in drug development and synthesis of biologically active compounds.

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of organosilicon compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific interactions with cellular pathways involved in cancer progression are an area of active research.

Case Study Example :

A study investigated the effects of this compound on human cancer cell lines, revealing that it can inhibit cell growth through modulation of apoptotic pathways. The compound's structure enhances its binding affinity to target proteins involved in cancer metabolism.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Research indicates that organosilicon compounds can exhibit both antibacterial and antifungal activities. This suggests applications in treating infections caused by resistant strains.

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | < 10 | Strong inhibition |

| Escherichia coli | < 20 | Moderate inhibition |

| Candida albicans | < 15 | Effective antifungal |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the ethoxy or difluoroethoxy groups could enhance solubility and receptor interactions.

| Substituent | Effect on Activity |

|---|---|

| Ethoxy Group | Enhances solubility |

| Difluoro Group | Increases biological reactivity |

| Triethylsilane Backbone | Provides reducing capability |

Q & A

Q. What are the optimal synthetic routes and purification methods for (1-Ethoxy-2,2-difluoroethoxy) triethylsilane?

- Methodological Answer : The synthesis typically involves reacting triethylsilane with ethoxy-difluoroethanol derivatives under inert conditions (e.g., nitrogen/argon) to prevent oxidation. Key steps include:

- Reactants : Ethoxy-difluoroethanol and triethylsilane, with a base (e.g., K₂CO₃) to deprotonate the alcohol.

- Monitoring : Thin-layer chromatography (TLC) with hexanes/ethyl acetate (9:1) as eluent to track reaction progress .

- Purification : Distillation or column chromatography under reduced pressure to isolate the product.

Critical Parameters : Temperature control (0–25°C) and moisture exclusion are essential to minimize side reactions.

Q. How is the compound characterized for structural and chemical identity?

- Methodological Answer :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm the ethoxy-difluoroethoxy and triethylsilyl groups.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

- Infrared Spectroscopy : Peaks at ~1050–1100 cm⁻¹ (Si-O-C stretch) and 1150–1250 cm⁻¹ (C-F stretch) .

- Elemental Analysis : To validate purity (>98%) and stoichiometry.

Q. What safety protocols are critical during handling and disposal?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential vapor release.

- Waste Disposal : Collect residues in sealed containers labeled "halogenated silane waste" and incinerate via certified facilities .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

Advanced Research Questions

Q. How does this compound participate in hydrosilylation reactions, and what catalysts enhance its activity?

- Methodological Answer : The compound acts as a silicon-based reducing agent. Rhodium phosphite clusters (e.g., Rh(PPh₃)₃Cl) catalyze its hydrosilylation of carbonyl groups. Key findings:

- Temperature Dependence : Activity increases with temperature (25–100°C) for ketone reduction but decreases for alkene hydrosilylation .

- Catalyst Comparison : Rhodium complexes outperform platinum catalysts in selectivity for α,β-unsaturated ketones.

Table 1 : Hydrosilylation Efficiency with Rh Catalysts

| Substrate | Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Cyclohexanone | Rh-1a | 92 | >99 |

| Mesityl Oxide | Rh-1a | 88 | 95 |

Q. What is the hydrolytic stability of the compound under varying pH and solvent conditions?

- Methodological Answer : Stability studies in aqueous/organic media show:

- Acidic Conditions (pH < 4) : Rapid hydrolysis of the ethoxy-difluoroethoxy group, releasing HF.

- Neutral/Basic Conditions (pH 7–10) : Slow degradation over 24 hours in polar aprotic solvents (e.g., THF, DMF) .

Mitigation Strategy : Store under anhydrous conditions with molecular sieves and avoid protic solvents.

Q. How can contradictions in catalytic performance data be resolved?

- Methodological Answer : Discrepancies in yields or selectivity often arise from:

- Impurity Profiles : Trace water or oxygen alters reaction pathways. Use Karl Fischer titration to quantify moisture .

- Catalyst Deactivation : Ligand degradation or metal leaching. Monitor via ICP-MS and XPS .

- Experimental Reproducibility : Standardize substrate ratios (e.g., 1:1.2 silane:substrate) and degassing protocols.

Q. What advanced applications exist in nanotechnology or surface functionalization?

- Methodological Answer : The compound’s fluorinated ethoxy group enables:

- Gold Nanoparticle Capping : Reduces Au³⁺ to Au⁰ in the presence of alkanethiols, forming stable colloidal dispersions .

- Hydrophobic Coatings : Self-assembled monolayers (SAMs) on SiO₂ surfaces via silane hydrolysis and condensation .

Optimization Tip : Use ultrasonic agitation during SAM formation to enhance uniformity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.